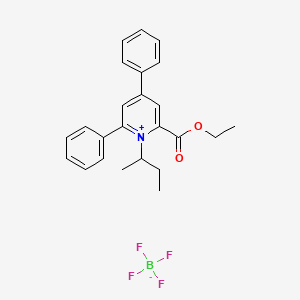

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide

Descripción

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide is a pyridinium salt characterized by a positively charged nitrogen-containing heterocyclic core (pyridinium ion) substituted with a butan-2-yl group, an ethoxycarbonyl moiety, and two phenyl groups at positions 4 and 4. The tetrafluoroborate (BF₄⁻) anion acts as a counterion, ensuring charge neutrality. This compound is typically synthesized via alkylation or quaternization of pyridine derivatives, followed by anion exchange to incorporate BF₄⁻. Its structural features, such as the planar pyridinium ring and bulky substituents, influence its crystallographic behavior, solubility, and reactivity. Crystallographic studies of such compounds often employ software like SHELXL for refinement and ORTEP for visualization .

Propiedades

IUPAC Name |

ethyl 1-butan-2-yl-4,6-diphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26NO2.BF4/c1-4-18(3)25-22(20-14-10-7-11-15-20)16-21(19-12-8-6-9-13-19)17-23(25)24(26)27-5-2;2-1(3,4)5/h6-18H,4-5H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNKOMNOVXWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC(C)[N+]1=C(C=C(C=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide typically involves multi-step organic reactions. The synthetic route may include:

Formation of the pyridinium core: This can be achieved through the reaction of a suitable pyridine derivative with an alkylating agent.

Introduction of the butyl group: This step may involve the use of butyl halides under basic conditions.

Phenylation: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Formation of the tetrafluoroboranuide salt: This final step involves the reaction of the pyridinium compound with tetrafluoroboric acid or a tetrafluoroborate salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridinium core.

Aplicaciones Científicas De Investigación

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate or a diagnostic agent.

Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and the target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the family of N-alkylpyridinium salts, which are widely studied for their applications in ionic liquids, catalysis, and photoluminescent materials. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies:

Steric Effects : The butan-2-yl and ethoxycarbonyl groups in the target compound introduce significant steric bulk, reducing its solubility in polar solvents compared to less-substituted analogues like 1-methyl-3,5-diphenylpyridinium tetrafluoroborate.

Anion Influence : BF₄⁻ anions generally impart higher thermal stability compared to Cl⁻ or PF₆⁻ analogues, as observed in thermogravimetric analyses (TGA) .

Crystallographic Behavior : Bulky substituents (e.g., adamantyl, diphenyl) complicate crystal packing, necessitating advanced refinement tools like SHELXL for resolving anisotropic displacement parameters .

Applications : While adamantane-containing derivatives (e.g., AdBeSA, AdCaPy) are prioritized for biological applications due to their lipophilicity , the target compound’s rigid aromatic system makes it more suited for optoelectronic materials.

Research Challenges and Methodological Considerations

- Data Refinement : The compound’s complex substituents require high-resolution X-ray data and robust software pipelines (e.g., SHELXC/D/E for phasing) to resolve disorder in crystal structures .

- Synthetic Limitations : Introducing ethoxycarbonyl groups may lead to side reactions during quaternization, necessitating stringent temperature control.

Actividad Biológica

Overview of the Compound

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide is a pyridinium salt that may exhibit interesting biological properties due to its structural features, which include a pyridine ring, ethoxycarbonyl group, and diphenyl substituents. Compounds of this nature often show potential in various pharmacological applications.

Antimicrobial Activity

Pyridinium salts have been studied for their antimicrobial properties. The presence of the pyridine ring can enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes effectively. Studies have shown that certain pyridinium derivatives exhibit significant antibacterial and antifungal activities.

Antioxidant Properties

Compounds with diphenyl groups are known to possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The diphenyl moiety may contribute to radical scavenging activity.

Cytotoxicity

Research on similar compounds has indicated potential cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular functions. Further studies would be necessary to evaluate the specific cytotoxic effects of this compound.

Neuroprotective Effects

Some pyridinium compounds have been investigated for neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems or reduce neuroinflammation could be mechanisms through which these compounds exert their effects.

Data Tables and Case Studies

Case Study: Antimicrobial Efficacy

In a study examining various pyridinium salts, it was found that certain derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans. The structure-activity relationship suggested that modifications to the alkyl chain length and substitution patterns significantly influenced antimicrobial efficacy.

Case Study: Antioxidant Mechanism

A related compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant activity. This was attributed to the electron-donating ability of the diphenyl groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves quaternization of a pyridine precursor (e.g., 2-ethoxycarbonyl-4,6-diphenylpyridine) with 2-butyl bromide or iodide, followed by anion exchange with sodium tetrafluoroborate (NaBF₄). Key steps include:

- Reaction Conditions : Conduct quaternization in anhydrous acetonitrile or dichloromethane at 60–80°C for 12–24 hours under nitrogen .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted precursors.

- Purity Validation : Confirm via ¹⁹F NMR (BF₄⁻ resonance at ~−150 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How should researchers characterize the structural and electronic properties of this pyridinium salt?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve cation-anion interactions and confirm substituent geometry. For related pyridinium salts, C–H···F interactions between the cation and BF₄⁻ are common .

- UV-Vis and Fluorescence : Assess electronic transitions (e.g., π→π* in aromatic rings) in solvents like DMSO or acetonitrile. Compare with computational TD-DFT results .

- Cyclic Voltammetry : Measure redox potentials to evaluate the cation’s stability under electrochemical conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in solubility data for tetrafluoroborate salts in polar aprotic solvents?

- Methodological Answer : Discrepancies often arise from impurities or solvent history. Systematic approaches include:

- Standardized Solubility Tests : Use freshly distilled solvents (e.g., DMF, DMSO) and quantify solubility via gravimetric analysis (saturated solutions filtered through 0.22 µm membranes) .

- Temperature-Dependent Studies : Measure solubility at 25°C, 40°C, and 60°C to construct van’t Hoff plots, identifying entropy/enthalpy contributions .

- Ionic Strength Adjustments : Add NaClO₄ or KNO₃ to maintain constant ionic strength, minimizing activity coefficient variations .

Q. How can this compound serve as a precursor or catalyst in cross-coupling reactions?

- Methodological Answer : The pyridinium cation may act as an electron-deficient scaffold for ligand design or as an ionic liquid solvent. Experimental approaches:

- Ligand Screening : Coordinate the cation to transition metals (e.g., Cu(I), Pd(0)) and test catalytic activity in Suzuki-Miyaura couplings. Reference analogous Cu(I)-bipyridine-BF₄ systems .

- Solvent Effects : Compare reaction yields in ionic liquids vs. traditional solvents (e.g., DMF) to assess stabilization of charged intermediates .

- Mechanistic Probes : Use ¹⁹F NMR to track BF₄⁻ dissociation during catalysis, which could influence reaction kinetics .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate Fukui indices to identify electrophilic centers (e.g., C-2 or C-4 positions) .

- Transition State Modeling : Use QM/MM methods to simulate attack by nucleophiles (e.g., amines) at the pyridinium ring, accounting for solvent effects (PCM model) .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC monitoring) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or thermal stability?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min under N₂) to detect phase transitions and decomposition events. Compare with literature values (e.g., ~290°C for related pyridinium-BF₄ salts ).

- Hydration State Checks : Characterize via Karl Fischer titration; hydrated forms exhibit lower melting points .

- Inter-laboratory Calibration : Collaborate with independent labs to verify thermal data using standardized protocols .

Application-Oriented Questions

Q. What are the design considerations for incorporating this compound into optoelectronic materials?

- Methodological Answer :

- Bandgap Engineering : Modify substituents (e.g., electron-withdrawing ethoxycarbonyl) to tune HOMO-LUMO gaps. Use UV-Vis and cyclic voltammetry for empirical validation .

- Thin-Film Fabrication : Test spin-coating or vapor deposition techniques. Characterize morphology via AFM and conductivity via four-probe measurements .

- Stability Testing : Expose films to UV light/humidity and monitor degradation via FTIR or impedance spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.